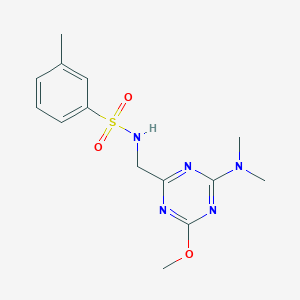
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the non-centrosymmetric P21 space group of the DOST crystal was confirmed by single-crystal XRD, and the HOMO–LUMO orbital diagram and molecular electrostatic potential (ESP) surface were drawn . The DSFS crystal crystallized in a centrosymmetric pattern with P1 space group .
Chemical Reactions Analysis
While specific chemical reactions involving “N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide” are not available, 4-Dimethylaminopyridine (DMAP) is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, the DOST crystal has high optical transmittance (≥70%), a wide transmission range, and an energy bandwidth of 2.43 eV . The DSFS crystal has different vibrational modes confirmed via Fourier transform infrared (FTIR) spectroscopy .
Applications De Recherche Scientifique
Environmental Stability and Degradation
One study investigated the microbial and rat metabolites of Triflusulfuron Methyl, a herbicide that contains the sulfonamide structure similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide. This research highlighted the compound's rapid microbial metabolism and its breakdown into various metabolites, demonstrating the environmental stability and degradation pathways of such chemicals (Dietrich, Reiser, & Stieglitz, 1995).
Photodynamic Therapy Applications
Another application involves the development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, highlighting the compound's potential in treating cancer. These derivatives exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Action and Plant Metabolism
Research on the influence of herbicides like hexazinone and chlorsulfuron, which share a similar structure to the sulfonamide compound , on the metabolism of isolated soybean leaf cells has provided insights into the biochemical impacts of these substances on plant physiology. These studies found that such compounds could inhibit photosynthesis and affect lipid synthesis in plants, indicating their mode of action and potential effects on agricultural ecosystems (Hatzios & Howe, 1982).
Antifungal and Anticancer Properties
A series of sulfonamides, including those with triazine structures, were synthesized and shown to have antifungal activity. This demonstrates the compound's utility in developing new therapeutic agents against fungal infections. Additionally, some of these compounds displayed promising anticancer activity, highlighting their potential in cancer treatment research (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Corrosion Inhibition
Triazine derivatives have been studied for their corrosion inhibition performance on mild steel in hydrochloric acid, showcasing the compound's application in protecting industrial materials. The study provides a foundation for using such chemicals in developing more effective corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components (Singh, Ansari, Haque, Dohare, Lgaz, Salghi, & Quraishi, 2018).
Orientations Futures
While specific future directions for “N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide” are not available, related compounds like DAST and DSFS are being studied for their potential applications in nonlinear optical materials . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-10-6-5-7-11(8-10)23(20,21)15-9-12-16-13(19(2)3)18-14(17-12)22-4/h5-8,15H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHOWHVJIAVQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685268.png)
![2-[(E,4E)-4-(1,3,3-trimethylindol-2-ylidene)but-2-enylidene]propanedinitrile](/img/structure/B2685270.png)
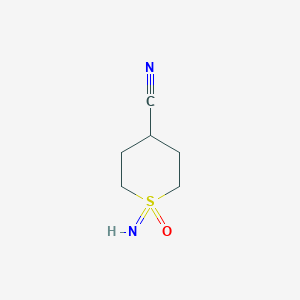
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2685273.png)
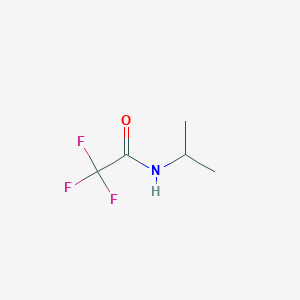
![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2685277.png)
![3'-Cyclopropyl-2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2685280.png)
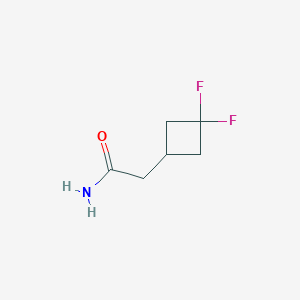
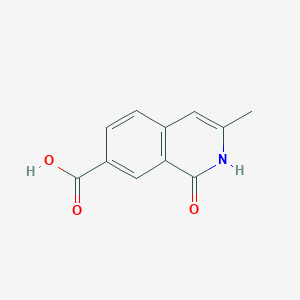

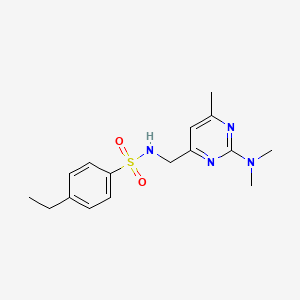
![N-(2,4-difluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2685285.png)
![2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B2685288.png)
![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2685291.png)